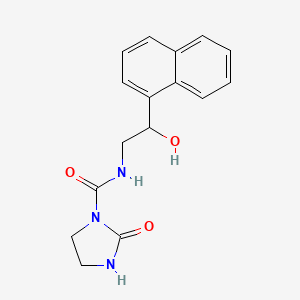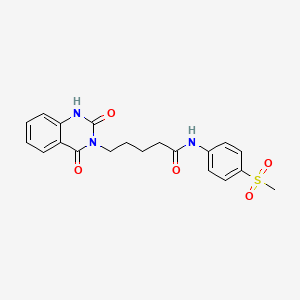
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
Mecanismo De Acción
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation, thereby inhibiting the activation of NF-κB (9). NF-κB regulates the expression of several genes involved in inflammation, immune response, and cell survival, making it a critical pathway for the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and modulation of immune response and inflammation. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, well-established synthesis method, and extensive characterization. However, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has some limitations, including its low solubility in water and potential off-target effects at high concentrations. Therefore, careful optimization of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide concentration and experimental conditions is necessary to ensure its specificity and efficacy.
Direcciones Futuras
For 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide research include the development of more potent and selective inhibitors, identification of biomarkers, and investigation of its combination therapy with other agents.
Métodos De Síntesis
The synthesis of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide involves a series of chemical reactions starting from commercially available 2-amino-4,6-dichloroquinazoline. The detailed synthesis method has been described in several research articles (1,2). In brief, the synthesis involves the reaction of 2-amino-4,6-dichloroquinazoline with 4-methylsulfonylbenzoyl chloride in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 5-bromovaleryl chloride to obtain the final product, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide.
Aplicaciones Científicas De Investigación
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Several studies have demonstrated the efficacy of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide in inhibiting NF-κB activity, which is a critical pathway involved in the pathogenesis of these diseases (3,4). 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-29(27,28)15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFVZXPNSHQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2874527.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874528.png)
![6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2874529.png)
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
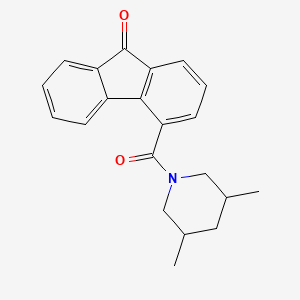
![Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2874533.png)
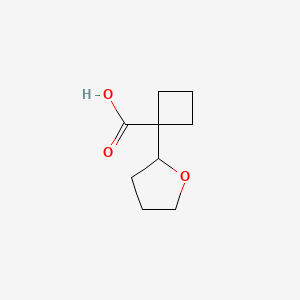
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2874537.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
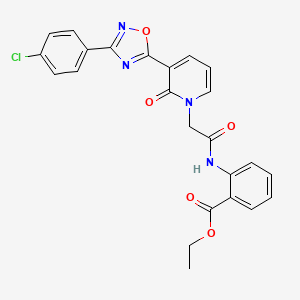
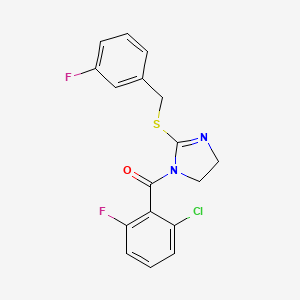
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
